
Fosmidomycin
概述
描述
Fosmidomycin is an antibiotic that was originally isolated from culture broths of bacteria of the genus Streptomyces . It specifically inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is essential for many pathogenic bacteria and protozoa but is absent in humans, making this compound a promising candidate for antimicrobial therapy .
准备方法
合成路线和反应条件
磷霉素可以通过多步合成过程合成,涉及形成关键中间体。 一种常见的合成路线涉及用甲醛和羟胺将3-氨基丙基膦酸反应,形成所需产物 . 反应条件通常包括酸性或碱性催化剂,以促进N-甲酰基-N-羟基基团的形成 .
工业生产方法
磷霉素的工业生产涉及使用基因工程链霉菌菌株的发酵过程 . 这些菌株经过优化,可以产生高产量的磷霉素,然后使用标准色谱技术提取和纯化 .
化学反应分析
反应类型
磷霉素经历了几种类型的化学反应,包括:
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂 . 反应条件通常包括受控的温度和pH值,以确保所需的转化 .
主要产物
从这些反应中形成的主要产物包括具有修饰的官能团的各种磷霉素类似物。 这些类似物通常会测试其生物活性,以确定对母体化合物的潜在改进 .
科学研究应用
Antimalarial Activity
Fosmidomycin has been extensively studied for its efficacy against Plasmodium falciparum. Clinical trials have demonstrated its effectiveness, particularly when used in combination with other antibiotics like clindamycin.
-
Case Study: Combination Therapy
A study involving patients with uncomplicated malaria showed that a combination of this compound and clindamycin resulted in a 100% cure rate, while monotherapy with this compound alone had a significantly lower cure rate (22%) after 28 days . The pharmacokinetic profiles indicated that both drugs reached steady-state concentrations effectively, facilitating rapid parasite clearance . -
Table: Efficacy of this compound in Malaria Treatment
Treatment Type Cure Rate (%) Recurrence Rate (%) Duration (Days) This compound Monotherapy 22 High >4 This compound + Clindamycin 100 Low 7
Bacterial Infections
This compound has also been reconsidered as a treatment option for multidrug-resistant bacterial infections due to its broad-spectrum activity against various Gram-positive and Gram-negative bacteria.
-
Case Study: Multidrug-Resistant Infections
Research indicates that this compound is effective against methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Escherichia coli. Its rapid bactericidal effect makes it suitable for empirical therapy in cases of sepsis and urinary tract infections . -
Table: Antibacterial Spectrum of this compound
Pathogen Type Activity Methicillin-resistant Staphylococcus aureus Effective Extended-spectrum beta-lactamase-producing E. coli Effective Enterococcus faecalis Effective
Research Findings
Recent studies have highlighted various aspects of this compound's pharmacodynamics and pharmacokinetics, supporting its clinical applications.
- Pharmacokinetics : this compound exhibits favorable absorption characteristics, achieving high urinary concentrations post-administration. Studies show that it maintains effective plasma levels without significant accumulation over multiple doses .
- Efficacy Trials : Clinical trials have emphasized the necessity for combination therapies to mitigate recrudescence rates observed with monotherapy. Data from trials indicate that while this compound alone may not completely eradicate malaria parasites, its use in combination with other agents can enhance treatment outcomes .
作用机制
相似化合物的比较
磷霉素在特异性抑制1-脱氧-D-木酮糖-5-磷酸还原异构酶方面是独特的 . 类似的化合物包括:
FR900098: 另一种相同酶的抑制剂,但具有不同的药代动力学特性.
2-C-甲基-D-赤藓糖醇-4-磷酸类似物: 这些化合物也靶向非甲羟戊酸途径,但它们的化学结构和作用方式不同.
生物活性
Fosmidomycin is a phosphonic acid antibiotic that has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in treating malaria and bacterial infections. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and recent research findings.
This compound acts primarily by inhibiting the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which is crucial in the non-mevalonate pathway (NMP) of isoprenoid biosynthesis. This pathway is absent in humans, making this compound a selective agent against certain pathogens.
- Inhibition of DXR : this compound binds competitively to the active site of DXR, preventing the conversion of 1-deoxy-D-xylulose 5-phosphate (DOXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP) .
Antimicrobial Activity
This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria and some Gram-positive strains. Its effectiveness has been evaluated against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.
Table 1: Antibacterial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus anthracis | 0.78 μg/mL |
Escherichia coli | Varies; generally low MIC |
Staphylococcus aureus | Higher MIC for methicillin-resistant strains |
Mycobacterium tuberculosis | >500 μg/mL (ineffective) |
This compound's efficacy against Bacillus anthracis highlights its potential as a therapeutic agent in bioterrorism scenarios .
Treatment of Malaria
This compound has shown significant promise in treating malaria, particularly when used in combination with other drugs like clindamycin or piperaquine. Clinical trials have demonstrated its ability to rapidly clear parasites and resolve symptoms in patients with P. falciparum malaria.
- Efficacy in Trials : In a study involving children in Gabon, this compound-clindamycin achieved a cure rate of 100% within various treatment durations (5 to 2 days) . Another trial with this compound-piperaquine reported a PCR-corrected day 28 ACPR rate of 100% .
Table 2: Clinical Outcomes from this compound Studies
Study Location | Treatment Regimen | Cure Rate (Day 14) | Adverse Events |
---|---|---|---|
Gabon | This compound-Clindamycin | 100% (5 days) | Mild gastrointestinal |
Thailand | This compound alone | 78% | Mild side effects |
Multiple | This compound-Piperaquine | 100% | Transient QT prolongation |
Resistance and Challenges
Despite its efficacy, this compound faces challenges related to resistance mechanisms. The primary route of resistance identified is through mutations in the glpT gene, which encodes for a transporter that facilitates this compound entry into bacterial cells . Research into prodrug analogs aims to enhance cellular uptake and circumvent this resistance pathway.
Recent Research Findings
Recent studies have focused on optimizing this compound's pharmacokinetic properties and exploring its use in combination therapies. For instance:
- Prodrug Development : Lipophilic esters of this compound have been synthesized to improve cell penetration and antibacterial activity against resistant strains .
- Inhibition of Biofilm Formation : Research indicates that this compound can inhibit biofilm production by methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in treating chronic infections .
属性
IUPAC Name |
3-[formyl(hydroxy)amino]propylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXWDTUCERCKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(C=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66508-37-0 (mono-hydrochloride salt) | |
Record name | Fosmidomycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70216712 | |
Record name | Fosmidomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66508-53-0 | |
Record name | P-[3-(Formylhydroxyamino)propyl]phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66508-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosmidomycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosmidomycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosmidomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSMIDOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5829E3D9I9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。